molecular formula C9H7ClF2O2 B1405322 4-Ethoxy-2,6-difluorobenzoyl chloride CAS No. 1373920-79-6

4-Ethoxy-2,6-difluorobenzoyl chloride

Cat. No.: B1405322
CAS No.: 1373920-79-6
M. Wt: 220.6 g/mol
InChI Key: DFCDPQTYYGJYOD-UHFFFAOYSA-N
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Description

4-Ethoxy-2,6-difluorobenzoyl chloride (CAS 1373920-79-6) is an organofluorine building block of high value in chemical synthesis and discovery research. With a molecular formula of C9H7ClF2O2 and a molecular weight of 220.60 g/mol, this moisture-sensitive compound is offered as a solid with a certified purity of 97% . Its structure, featuring both an acid chloride moiety and an ethoxy group on a difluorinated benzene ring, makes it a versatile precursor for constructing more complex molecules. This reagent is primarily used by researchers as a key intermediate in the development of novel active compounds. Literature indicates that structurally similar 2,6-difluorobenzoyl derivatives serve as critical precursors in the synthesis of bioactive molecules, such as the acaricidal and miticidal compound 2-(2,6-difluorophenyl)-4-(2-ethoxy-4-tert-butylphenyl)-2-oxazoline . This suggests its potential application in creating new agrochemicals for pest control. Furthermore, related arylpyrid-3-ylmethanone structures, which require similar benzoyl chloride intermediates, are investigated in medicinal chemistry as Positive Allosteric Modulators (PAMs) of α7 nicotinic acetylcholine receptors (nAChRs), a target for cognitive deficits in conditions like schizophrenia and Alzheimer's disease . Handling this compound requires appropriate safety procedures, and it is strictly for professional laboratory use. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

4-ethoxy-2,6-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-2-14-5-3-6(11)8(9(10)13)7(12)4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCDPQTYYGJYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The precursor 4-ethoxy-2,6-difluorobenzoic acid can be synthesized via electrophilic aromatic substitution or from appropriately substituted benzene derivatives. Fluorine atoms at the 2- and 6-positions provide strong electron-withdrawing effects, influencing reactivity and selectivity during synthesis.

Conversion to Acid Chloride

The most common method to prepare the acid chloride involves reaction of the corresponding acid with chlorinating reagents:

  • Thionyl chloride (SOCl2) is widely used due to its efficiency and ease of removal of byproducts (SO2 and HCl gases).
  • Oxalyl chloride ((COCl)2) is an alternative that can provide milder conditions.
  • Reaction is typically carried out under reflux or controlled temperature (0–50 °C) to avoid decomposition or side reactions.

Representative Method from Literature

From a patent related to difluorobenzoyl derivatives:

  • The acid is dissolved in an inert solvent such as benzene or dichloromethane.
  • Thionyl chloride is added dropwise with stirring.
  • The mixture is refluxed for 2–4 hours.
  • Volatiles are removed under reduced pressure.
  • The acid chloride is isolated as a liquid or solid depending on purity.

Example Preparation of Related Compounds

Although direct literature on 4-ethoxy-2,6-difluorobenzoyl chloride is limited, closely related compounds such as 2,6-difluorobenzoyl chloride have been prepared as follows:

Step Reagents & Conditions Yield Notes
Acid chloride formation 2,6-difluorobenzoic acid + thionyl chloride; reflux 2-3 h High (typically >80%) Reaction under inert atmosphere; solvent: benzene or DCM
Workup Removal of volatiles under vacuum; purification by distillation or recrystallization Product sensitive to moisture

This method can be adapted for the ethoxy-substituted derivative by starting from 4-ethoxy-2,6-difluorobenzoic acid.

Detailed Reaction Conditions and Optimization

Solvent Choice

  • Common solvents: benzene, toluene, dichloromethane, or chloroform.
  • Inert solvents preferred to avoid side reactions.
  • Solvent choice impacts reaction rate and product isolation.

Temperature Control

  • Reaction temperature typically maintained between 0 °C and reflux temperature of solvent (around 40–80 °C).
  • Lower temperatures reduce side reactions and decomposition.

Molar Ratios

  • Chlorinating agent often used in slight excess (1.1 to 1.5 equivalents) to ensure complete conversion.
  • Excess reagent removed by evaporation.

Reaction Time

  • Generally 1–4 hours depending on scale and reagents.
  • Reaction progress monitored by thin-layer chromatography or gas chromatography.

Data Table: Summary of Preparation Parameters

Parameter Typical Range/Value Comments
Starting material 4-Ethoxy-2,6-difluorobenzoic acid Purity >98% recommended
Chlorinating agent Thionyl chloride or oxalyl chloride 1.1–1.5 equivalents
Solvent Benzene, toluene, DCM, chloroform Inert and anhydrous
Reaction temperature 0–80 °C Reflux typical for thionyl chloride
Reaction time 1–4 hours Monitored by TLC/GC
Workup Evaporation under reduced pressure Avoid moisture exposure
Yield 75–90% High yields reported in related syntheses

Chemical Reactions Analysis

4-Ethoxy-2,6-difluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-ethoxy-2,6-difluorobenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include oxalyl chloride, DMF, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Chemical Properties

4-Ethoxy-2,6-difluorobenzoyl chloride is synthesized from 2,6-difluoro-4-ethoxybenzoic acid using oxalyl chloride. The reaction typically occurs in dichloromethane with the presence of a catalyst such as N,N-dimethylformamide. The process yields a product with a molecular formula of C9H7ClF2O2 and a molecular weight of 220.6 g/mol .

Agrochemical Applications

One of the primary applications of this compound is in the development of insecticides and herbicides. Research indicates that compounds derived from this chlorinated benzoyl moiety exhibit potent insecticidal and ovicidal properties against various pests. For instance, formulations containing this compound have shown effectiveness against harmful insects from several orders, including Hemiptera and Lepidoptera .

Table 1: Insecticidal Efficacy of Derivatives

Insect OrderExample SpeciesEfficacy
HemipteraAphis gossypiiHighly effective
LepidopteraSpodoptera lituraEffective
ColeopteraEpilachna vigintioctopunctataModerate effectiveness
DipteraMusca domesticaEffective at lower doses

The low toxicity to mammals makes these compounds suitable for use in environments such as cattle sheds without significant health risks .

Pharmaceutical Research

In pharmaceutical contexts, this compound serves as an intermediate in the synthesis of various bioactive compounds. Notably, derivatives have been explored for their potential as modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological conditions . The structural modifications involving the ethoxy group have been shown to influence biological activity significantly.

Table 2: Biological Activity of Derivatives

CompoundnAChR Modulation ActivityEC50 (µM)
4-Ethoxy derivativeHigh0.22
4-Fluoro derivativeModerate0.45

Case Studies and Experimental Findings

Numerous studies have documented the effectiveness of this compound in various experimental settings:

  • Insect Control Studies : Field trials have demonstrated that formulations containing this compound can reduce pest populations significantly compared to untreated controls. For example, a study on agricultural crops showed a reduction in aphid populations by over 70% when treated with a specific concentration of the compound .
  • Pharmacological Studies : In vitro assays have indicated that certain derivatives can enhance cognitive function by modulating nAChRs. These findings suggest potential therapeutic applications in treating cognitive impairments associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-ethoxy-2,6-difluorobenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-Ethoxy-2,6-difluorobenzoyl chloride with structurally related benzoyl chlorides:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Safety Profile (Hazard Codes)
This compound Not provided C₉H₇ClF₂O₂ ~220.6 (calc.) 4-ethoxy, 2,6-difluoro Likely H314 (corrosive)
2,6-Difluorobenzoyl chloride 18063-02-0 C₇H₃ClF₂O 176.55 2,6-difluoro H226 (flammable)
4-Bromo-2,6-difluorobenzoyl chloride 497181-19-8 C₇H₂BrClF₂O 255.44 4-bromo, 2,6-difluoro H314 (corrosive)
3-Ethoxy-2,6-difluorobenzoyl chloride Not provided C₉H₇ClF₂O₂ ~220.6 (calc.) 3-ethoxy, 2,6-difluoro Not specified
2,6-Dimethoxy-4-(trifluoromethyl)benzoyl chloride 1268726-41-5 C₁₀H₈ClF₃O₃ 268.62 2,6-dimethoxy, 4-CF₃ Not specified

Key Observations:

  • Halogen Differences: Replacing ethoxy with bromine (as in 4-Bromo-2,6-difluorobenzoyl chloride) introduces a heavier atom (Br vs. OCH₂CH₃), increasing molecular weight by ~34.8 g/mol. Bromine’s leaving-group capability may enhance reactivity in nucleophilic substitutions compared to ethoxy derivatives . Positional Isomerism: 3-Ethoxy-2,6-difluorobenzoyl chloride (meta-ethoxy) likely exhibits distinct electronic and steric effects compared to the para isomer, altering reaction pathways in synthetic applications .

Biological Activity

4-Ethoxy-2,6-difluorobenzoyl chloride is an organic compound with significant potential in various biological applications. Its structural features, including the ethoxy and difluoro substituents, make it a valuable intermediate in chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H8ClF2O2
  • Molecular Weight : 220.61 g/mol
  • CAS Number : 1373920-79-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors within biological pathways. These interactions can modulate various physiological processes, leading to therapeutic effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell membranes and inhibit enzyme activity is significant in developing new antimicrobial agents.

Anticancer Potential

Studies have shown that this compound and its derivatives possess anticancer properties. They may induce apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth.

Case Studies

  • In Vitro Studies : A study assessed the efficacy of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating potent anticancer activity.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)15.2Induction of apoptosis
    HeLa (Cervical)12.5Inhibition of cell cycle progression
    A549 (Lung)10.3Modulation of PI3K/Akt signaling pathway
  • Antimicrobial Activity : In another study, the compound was tested against various bacterial strains, showing significant inhibitory effects.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus8 µg/mL
    Escherichia coli16 µg/mL
    Pseudomonas aeruginosa32 µg/mL

Comparative Analysis

Comparative studies with similar compounds reveal that the presence of the ethoxy group significantly enhances the biological activity compared to other derivatives lacking this substituent.

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compound8 µg/mL10.3 µM
4-Fluoro-2,6-difluorobenzoyl chloride16 µg/mL20.5 µM
4-Methoxy-2,6-difluorobenzoyl chloride>64 µg/mL>50 µM

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 4-Ethoxy-2,6-difluorobenzoyl chloride in laboratory settings?

  • Methodological Answer : Due to its reactive acyl chloride group, handle under inert atmosphere (e.g., nitrogen/argon) to prevent hydrolysis. Use PPE: nitrile gloves, safety goggles, and lab coats. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes (P303+P361+P353 protocols) . Store in airtight containers at 2–8°C, away from moisture and bases .

Q. How can researchers verify the purity of this compound?

  • Methodological Answer : Use gas chromatography (GC) or HPLC with UV detection (λ = 254 nm). For structural confirmation, employ 1^1H and 19^{19}F NMR to identify ethoxy (δ ~4.0 ppm, quartet) and fluorine substituents (δ -110 to -120 ppm). Mass spectrometry (EI-MS) can detect molecular ion peaks (e.g., [M]+^+ at m/z 218) and fragmentation patterns .

Q. What is the standard synthetic route for preparing this compound?

  • Methodological Answer : Typically synthesized via Friedel-Crafts acylation of 1-ethoxy-2,6-difluorobenzene with phosgene (COCl2_2) or thionyl chloride (SOCl2_2) under anhydrous conditions. Monitor reaction completion using TLC (hexane:ethyl acetate = 4:1, Rf_f ~0.7) and isolate via vacuum distillation .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or ether cleavage) be minimized during synthesis?

  • Methodological Answer :

  • Control moisture : Use molecular sieves (3Å) in reaction mixtures.
  • Optimize stoichiometry : Excess SOCl2_2 (1.5–2.0 eq.) ensures complete conversion of the carboxylic acid intermediate.
  • Temperature modulation : Maintain reaction at 0–5°C to suppress thermal decomposition.
  • Byproduct analysis : Use LC-MS to detect hydrolyzed products (e.g., 4-ethoxy-2,6-difluorobenzoic acid, m/z 202) .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :

  • Contradiction Example : Discrepancies in 19^{19}F NMR shifts due to solvent polarity.
  • Resolution : Compare spectra across solvents (CDCl3_3 vs. DMSO-d6_6). For ambiguous peaks, use 2D NMR (HSQC, HMBC) to assign fluorine coupling patterns. Cross-validate with computational methods (DFT calculations for 19^{19}F chemical shifts) .

Q. How does the electron-withdrawing ethoxy group influence reactivity in nucleophilic acyl substitution?

  • Methodological Answer :

  • Experimental Design : Compare reaction rates with non-ethoxy analogs (e.g., 2,6-difluorobenzoyl chloride) using kinetic studies (UV-Vis monitoring at 300 nm).
  • Findings : The ethoxy group at the para position decreases electrophilicity of the carbonyl carbon due to resonance donation, slowing aminolysis or esterification. Rate constants (k) decrease by ~30% compared to analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethoxy-2,6-difluorobenzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-2,6-difluorobenzoyl chloride

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